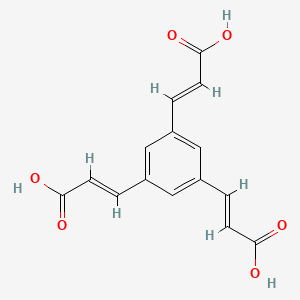

3,3',3''-(Benzene-1,3,5-triyl)triacrylic acid

Vue d'ensemble

Description

3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid is a chemical compound with the molecular formula C15H12O6 . It can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis .

Applications De Recherche Scientifique

Synthesis and Characterization

- 3,3',3''-(Benzene-1,3,5-triyl)triacrylic acid has been synthesized and characterized, revealing its structure and properties through spectroscopic studies such as NMR and FTIR. The compound features a benzene core with symmetrically attached propiolic acid side arms. This synthesis contributes to understanding its potential applications in various fields including material science and chemistry (Münch et al., 2013).

Applications in Gel Formation

- This compound is associated with the formation of metallo-gels and organo-gels. Specific ligands related to this compound have been used to form metallo-gels with various metals. These gels exhibit fibrous structures and different thermal behaviors, indicating potential applications in areas like material science and nanotechnology (Westcott et al., 2009).

Catalytic Applications

- The compound has been utilized in catalytic processes. For instance, 1,3,5-Tris(hydrogensulfato) benzene, a related compound, has shown efficiency as a catalyst in the synthesis of specific organic compounds, demonstrating its utility in facilitating chemical reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).

Sensing and Capture Applications

- A fluorescent chemo-sensor based on a derivative of this compound has been developed for the selective sensing and capture of picric acid. This application highlights its potential use in environmental monitoring and safety (Vishnoi et al., 2015).

Liquid Crystal Applications

- The compound's derivatives have been used in the formation of liquid crystals. These crystals exhibit unique properties like helical columnar arrangement and are sensitive to irradiation, suggesting uses in display technology and photonics (Holst et al., 2004).

Supramolecular Chemistry

- Benzene-1,3,5-tri-p-phenylphosphonic acid, a compound structurally similar to this compound, serves as a building block in supramolecular chemistry, suggesting the potential for this compound in this field (Beckmann et al., 2008).

Mécanisme D'action

Target of Action

It’s worth noting that benzene-1,3,5-tricarboxamides (btas), which are structurally similar to this compound, are known for their tendencies to form functional soft-materials by virtue of their complementary hydrogen bonding .

Mode of Action

Benzene-1,3,5-triyl triformate (tfben), a related compound, has been demonstrated to be an efficient and non-reacting co source for carbonylation reactions . This suggests that 1,3,5-Tricarboxyvinylbenzene might interact with its targets in a similar manner, potentially participating in carbonylation reactions.

Biochemical Pathways

It’s worth noting that the compound might be involved in carbonylation reactions, as suggested by the behavior of related compounds .

Action Environment

It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

Propriétés

IUPAC Name |

(E)-3-[3,5-bis[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-13(17)4-1-10-7-11(2-5-14(18)19)9-12(8-10)3-6-15(20)21/h1-9H,(H,16,17)(H,18,19)(H,20,21)/b4-1+,5-2+,6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJYITDWCXDYQZ-GZDDRBCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=CC(=O)O)C=CC(=O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1/C=C/C(=O)O)/C=C/C(=O)O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester](/img/structure/B3136077.png)

![4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3136103.png)